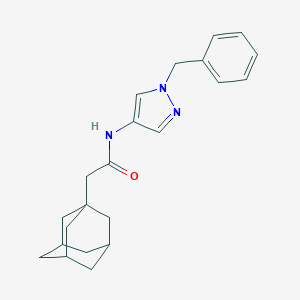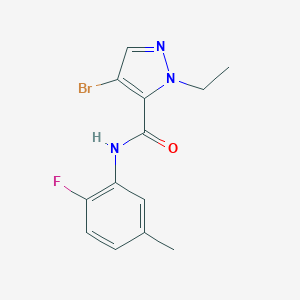![molecular formula C20H17ClN2O2 B280252 4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE](/img/structure/B280252.png)
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE is an organic compound with the molecular formula C20H17ClN2O2 and a molecular weight of 352.8 g/mol. This compound is characterized by the presence of a chlorophenoxy group, a cyano group, and a cyclopentenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenoxyacetic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with 2-cyano-1-cyclopenten-1-amine to form the desired benzamide compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
4-[(4-CHLOROPHENOXY)METHYL]-N-(2-CYANO-1-CYCLOPENTENYL)BENZAMIDE can be compared with similar compounds such as:
4-[(4-bromophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-[(4-methylphenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.
4-[(4-nitrophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide: The nitro group introduces additional reactivity, making this compound suitable for different applications.
Properties
Molecular Formula |
C20H17ClN2O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-10-18(11-9-17)25-13-14-4-6-15(7-5-14)20(24)23-19-3-1-2-16(19)12-22/h4-11H,1-3,13H2,(H,23,24) |
InChI Key |
GZQUZZSJYQMGKB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![1-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B280172.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-ADAMANTYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B280176.png)



![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280192.png)
![ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
